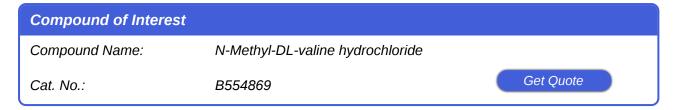


N-Methyl-DL-valine HCI: A Comprehensive Technical Guide on Physicochemical Characteristics

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For Researchers, Scientists, and Drug Development Professionals

N-Methyl-DL-valine hydrochloride is a synthetic amino acid derivative with significant applications in peptide synthesis and the development of novel therapeutic agents. As a crucial building block, a thorough understanding of its physicochemical properties is paramount for its effective utilization in research and pharmaceutical development. This technical guide provides an in-depth overview of the core physicochemical characteristics of N-Methyl-DL-valine HCl, complete with experimental protocols and logical workflows to aid in its application.

Core Physicochemical Properties

The fundamental physicochemical properties of N-Methyl-DL-valine HCl are summarized in the tables below. These parameters are critical for predicting its behavior in various experimental and formulation settings.

General and Physical Properties



Property	Value	Source
Chemical Name	N-Methyl-DL-valine hydrochloride	N/A
Synonyms	N-Methylvaline hydrochloride	N/A
Molecular Formula	C ₆ H ₁₄ CINO ₂	[1]
Molecular Weight	167.63 g/mol	[1]
Appearance	White to off-white solid/powder	N/A
Melting Point	82-84 °C	N/A
Hygroscopicity	Hygroscopic	N/A
Storage Conditions	Store at -20°C, sealed away from moisture. For solutions, store at -80°C for up to 6 months or -20°C for up to 1 month.	[1]

Solubility and Dissociation

Property	Value	Source
Solubility in DMSO	125 mg/mL (745.69 mM) (requires sonication)	[1]
Solubility in Methanol	Slightly soluble	N/A
Predicted pKa	2.38 ± 0.13	N/A

Experimental Protocols

Detailed methodologies for determining key physicochemical parameters of N-Methyl-DL-valine HCl are outlined below. These protocols are based on standard pharmaceutical industry practices and can be adapted for specific laboratory conditions.



Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a well-established technique for determining the thermodynamic solubility of a compound.

Materials:

- N-Methyl-DL-valine HCl
- Purified water (e.g., Milli-Q or equivalent)
- Thermostatically controlled shaker bath
- Centrifuge
- Analytical balance
- HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
- · Volumetric flasks and pipettes
- · pH meter

Procedure:

- Prepare a series of vials with a fixed volume of purified water.
- Add an excess amount of N-Methyl-DL-valine HCl to each vial to create a saturated solution.
- Seal the vials and place them in a shaker bath maintained at a constant temperature (e.g., 25 °C or 37 °C).
- Agitate the samples for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.
- After agitation, allow the samples to stand to let the undissolved solid settle.



- Centrifuge the samples to separate the supernatant from the solid material.
- Carefully withdraw an aliquot of the clear supernatant.
- Dilute the supernatant to a suitable concentration for analysis.
- Analyze the concentration of N-Methyl-DL-valine HCl in the diluted supernatant using a validated HPLC method.
- The average concentration from the time points where the solubility has reached a plateau is reported as the aqueous solubility.

Determination of pKa (Potentiometric Titration)

Potentiometric titration is a standard method for determining the acid dissociation constant (pKa) of an ionizable compound.

Materials:

- N-Methyl-DL-valine HCl
- Standardized hydrochloric acid (HCI) solution (e.g., 0.1 M)
- Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
- Calibrated pH meter with an electrode
- · Stir plate and stir bar
- Burette
- Beaker

Procedure:

- Accurately weigh a known amount of N-Methyl-DL-valine HCl and dissolve it in a known volume of purified water.
- Place the beaker on a stir plate and immerse the pH electrode in the solution.

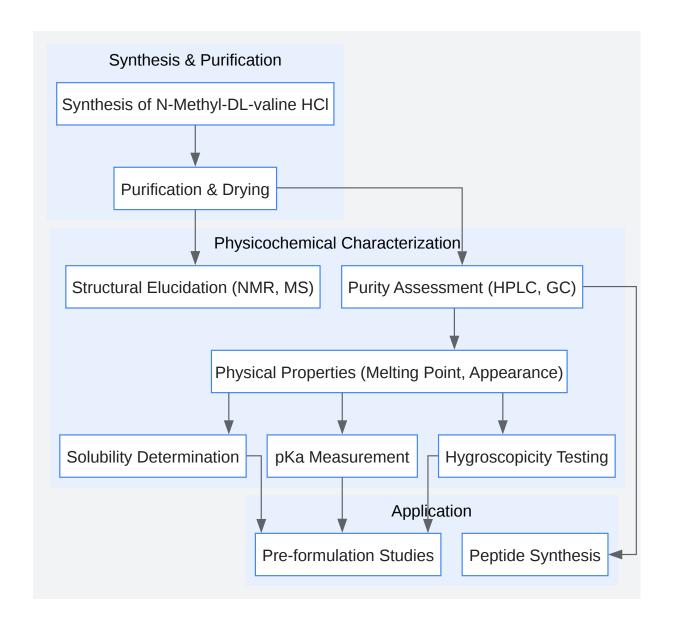


- Allow the pH reading to stabilize and record the initial pH.
- Begin the titration by adding small, precise increments of the standardized NaOH solution from the burette.
- After each addition, allow the pH to stabilize and record the pH and the volume of titrant added.
- Continue the titration past the equivalence point, where a sharp change in pH is observed.
- Plot the pH values against the volume of NaOH added to generate a titration curve.
- The pKa can be determined from the titration curve as the pH at the half-equivalence point (the point where half of the acid has been neutralized).

Visualizing Workflows and Relationships

To facilitate a clear understanding of the experimental and logical processes involved in characterizing N-Methyl-DL-valine HCl, the following diagrams have been generated using the Graphviz DOT language.

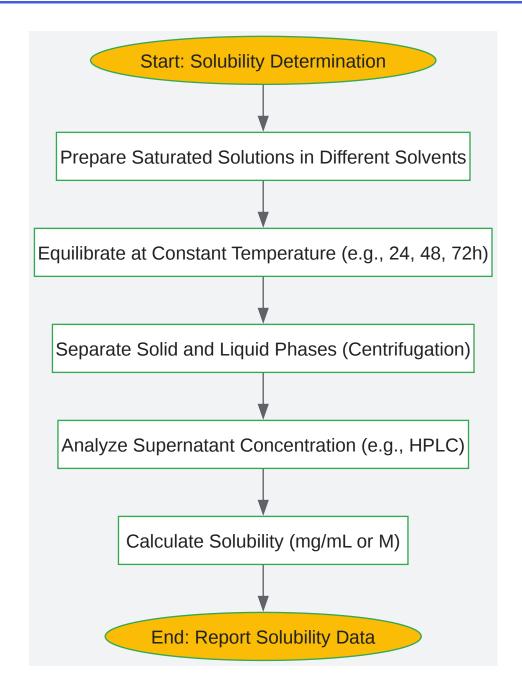




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Caption: Workflow for the synthesis and physicochemical characterization of N-Methyl-DL-valine HCl.

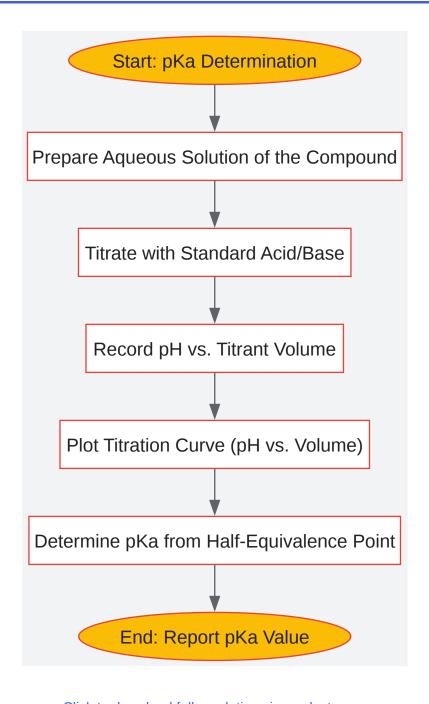




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Caption: Experimental workflow for determining the solubility of a compound.





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Caption: Experimental workflow for determining the pKa of a compound.

Spectral Data Interpretation

While specific spectra for N-Methyl-DL-valine HCl are not readily available in public databases, the expected spectral characteristics can be inferred from its structure and data from similar compounds like L-Valine methyl ester hydrochloride.



- ¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum is expected to show characteristic signals for the isopropyl group (a doublet for the two methyl groups and a multiplet for the CH proton), a singlet for the N-methyl group, and a signal for the alpha-proton. The exact chemical shifts will be influenced by the protonation state and the solvent used.
- FT-IR (Fourier-Transform Infrared) Spectroscopy: The FT-IR spectrum would likely exhibit characteristic absorption bands for the carboxylic acid O-H and C=O stretching vibrations, N-H stretching and bending vibrations of the secondary amine hydrochloride, and C-H stretching and bending vibrations of the alkyl groups.

This technical guide provides a foundational understanding of the physicochemical properties of N-Methyl-DL-valine HCl. For researchers and drug development professionals, this information is essential for informed decision-making in synthesis, formulation, and application of this important amino acid derivative. It is recommended that experimental verification of these properties be conducted for any new batch or specific application.

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References

- 1. file.medchemexpress.com [file.medchemexpress.com]
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